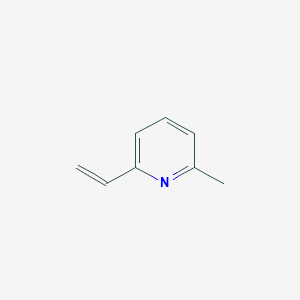

6-Methyl-2-vinylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-3-8-6-4-5-7(2)9-8/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWGBWNAHAUQIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149951 | |

| Record name | Pyridine, 2-ethenyl-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-70-9 | |

| Record name | 2-Ethenyl-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Vinyl-2-picoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-ethenyl-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-2-vinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-VINYL-2-PICOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21RIE3E35F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 6-Methyl-2-vinylpyridine from 2,6-Dimethylpyridine: A Technical Guide

This technical guide provides an in-depth overview of the synthesis of 6-Methyl-2-vinylpyridine (2M6VP) from 2,6-dimethylpyridine (2,6-lutidine). The primary industrial and laboratory method involves the catalytic condensation of 2,6-lutidine with formaldehyde. This document is intended for researchers, scientists, and professionals in drug development and polymer science, offering detailed experimental protocols, quantitative data, and process visualizations.

Overview of the Synthetic Route

The conversion of 2,6-dimethylpyridine to this compound is analogous to the commercial synthesis of 2-vinylpyridine from 2-picoline[1][2]. The reaction proceeds via a two-step mechanism: an initial aldol-type condensation to form an intermediate alcohol, 1-(6-methylpyridin-2-yl)ethanol, followed by the dehydration of this intermediate to yield the final vinylpyridine product.

The primary challenge in this synthesis is controlling the selectivity. Due to the presence of two reactive methyl groups on the pyridine ring, a significant side reaction is the formation of 2,6-divinylpyridine (2,6-DVP)[3]. Reaction conditions, particularly the catalyst, temperature, and molar ratio of reactants, are critical for maximizing the yield of the desired mono-vinylated product.

Catalytic Condensation with Formaldehyde

The most prevalent method for this synthesis is the vapor-phase reaction of 2,6-dimethylpyridine with formaldehyde over a solid acid catalyst, such as a modified zeolite.

Reaction Mechanism and Pathway

The reaction is initiated by the deprotonation of one of the methyl groups of 2,6-lutidine, facilitated by the acidic sites of the catalyst. The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by protonation to form the alcohol intermediate, which then undergoes dehydration to form the vinyl group.

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on the catalyst and reaction parameters. The following table summarizes key quantitative data from a study using a modified ZSM-5 zeolite catalyst[3].

| Catalyst | Reactant Molar Ratio (2,6-Lutidine:Formaldehyde) | Temperature (°C) | WHSV (h⁻¹) | 2,6-Lutidine Conversion (%) | 2M6VP Selectivity (%) | 2,6-DVP Selectivity (%) |

| 3 wt% Cs-ZSM-5 | 4:1 | 300 | 0.5 | 37.1 | 74.8 | 25.2 |

WHSV (Weight Hourly Space Velocity)

Experimental Protocols

This section provides a detailed methodology for the vapor-phase synthesis of this compound based on cited literature[3].

Materials and Equipment

-

Reactants: 2,6-Dimethylpyridine (≥99% purity), Formaldehyde (37 wt% in H₂O).

-

Catalyst: Cesium-modified ZSM-5 zeolite (Cs-ZSM-5) with a SiO₂/Al₂O₃ molar ratio of 30 and a Cs loading of 3 wt%[3].

-

Apparatus: Fixed-bed Pyrex reactor (20 mm inner diameter), tube furnace, mass flow controllers, condenser, and product collection system.

Experimental Workflow

The general workflow involves catalyst activation, reactant feeding, vapor-phase reaction, and product condensation and analysis.

Caption: General experimental workflow for vapor-phase synthesis.

Step-by-Step Procedure

-

Catalyst Loading and Activation: A fixed amount of the Cs-ZSM-5 catalyst is packed into the Pyrex reactor to form a catalyst bed[3]. The reactor is then placed in the tube furnace and heated to the reaction temperature of 300°C under a flow of inert gas (e.g., nitrogen) to activate the catalyst.

-

Reactant Feed: A mixture of 2,6-dimethylpyridine and formaldehyde solution is prepared with a molar ratio of 4:1[3]. This liquid mixture is vaporized and fed into the reactor from the top.

-

Reaction: The flow rate of the gaseous reactants is controlled to maintain a weight hourly space velocity (WHSV) of 0.5 h⁻¹ over the catalyst bed[3]. The reaction is allowed to proceed for a set duration (e.g., 6 hours)[3].

-

Product Collection: The gaseous effluent from the reactor outlet is passed through a condenser to liquefy the products and unreacted starting materials. The resulting liquid is collected in a chilled receiving flask.

-

Analysis: The composition of the liquid product is analyzed by gas chromatography (GC) to determine the conversion of 2,6-dimethylpyridine and the selectivity for this compound and 2,6-divinylpyridine[3].

Conclusion

The synthesis of this compound from 2,6-dimethylpyridine is effectively achieved through catalytic condensation with formaldehyde. The use of modified zeolite catalysts like Cs-ZSM-5 provides a viable route, although optimization of reaction conditions is crucial to favor the formation of the desired mono-vinylated product over the di-vinylated byproduct. The protocols and data presented in this guide serve as a foundational reference for researchers aiming to perform or improve upon this synthesis for applications in pharmaceuticals and material science.

References

An In-depth Technical Guide to the Chemical Properties of 6-Methyl-2-vinylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2-vinylpyridine is a heterocyclic aromatic compound belonging to the vinylpyridine family. The presence of the electron-withdrawing pyridine ring, a reactive vinyl group, and a methyl substituent gives this molecule a unique combination of chemical properties, making it a valuable building block in polymer chemistry and a scaffold of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, reactivity, and polymerization behavior, along with detailed experimental protocols.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. For comparative purposes, data for the parent compound, 2-vinylpyridine, is also included where available.

| Property | This compound | 2-Vinylpyridine |

| Molecular Formula | C₈H₉N | C₇H₇N[1] |

| Molecular Weight | 119.16 g/mol [2] | 105.14 g/mol [1] |

| CAS Number | 1122-70-9[2] | 100-69-6[3] |

| Appearance | - | Clear brown liquid[1] |

| Boiling Point | 171.2 °C at 760 mmHg | 159.5 °C[1] |

| Melting Point | - | -50 °C[1] |

| Density | 0.954 g/cm³ | 0.975 g/cm³[3] |

| pKa (of conjugate acid) | Estimated to be slightly higher than 2-vinylpyridine due to the electron-donating methyl group | ~5.2 |

| Refractive Index | - | 1.549-1.551[3] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. The following are predicted spectra and data from closely related analogs to aid in characterization.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum of this compound is expected to show characteristic signals for the methyl, vinyl, and pyridine ring protons. The chemical shifts would be influenced by the electron-withdrawing nature of the pyridine nitrogen and the interplay of the methyl and vinyl groups.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule, with the carbons of the pyridine ring appearing in the aromatic region and the vinyl and methyl carbons at higher fields.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Key expected absorptions include:

-

C=C stretching (vinyl): ~1630 cm⁻¹

-

C=C and C=N stretching (pyridine ring): ~1590, 1570, 1470, 1430 cm⁻¹

-

=C-H bending (vinyl): ~990 and 910 cm⁻¹ (out-of-plane)

-

C-H stretching (aromatic and vinyl): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic -CH₃): ~2950-2980 cm⁻¹

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak [M]⁺ for this compound would be observed at m/z = 119. Common fragmentation patterns would involve the loss of the methyl group or fragmentation of the vinyl group.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the vinyl group and the pyridine ring. The vinyl group is susceptible to addition reactions, while the pyridine nitrogen can act as a base or nucleophile.

Reactions of the Vinyl Group

1. Polymerization: The most significant reaction of this compound is its ability to undergo polymerization. Both radical and anionic polymerization methods can be employed to produce poly(this compound). This polymer and its copolymers have potential applications in various fields.

2. Michael Addition: The electron-withdrawing pyridine ring activates the vinyl group as a Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles to the β-carbon of the vinyl group, providing a versatile method for carbon-carbon and carbon-heteroatom bond formation.[4]

3. Diels-Alder Reaction: The vinyl group can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form cyclohexene derivatives fused to the pyridine ring. These reactions can be promoted by Lewis acids.

Reactions of the Pyridine Ring

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. It can be protonated by acids to form pyridinium salts or alkylated with alkyl halides.

Experimental Protocols

Synthesis of this compound

Method 1: From 2,6-Lutidine and Formaldehyde

This industrial method involves the condensation of 2,6-lutidine (2,6-dimethylpyridine) with formaldehyde, followed by dehydration.[5]

-

Step 1: Condensation. 2,6-Lutidine and a 36% aqueous formaldehyde solution are charged into a high-pressure reactor in a weight ratio of 1:0.03. The mixture is stirred and heated to approximately 160 °C, maintaining a pressure of 0.5 MPa for 1 hour. This forms 1-(6-methylpyridin-2-yl)ethanol.[5]

-

Step 2: Dehydration. The resulting 1-(6-methylpyridin-2-yl)ethanol solution is slowly added to a dehydration vessel containing a 50% sodium hydroxide solution at 90 °C. The reaction is allowed to proceed for 5 hours to yield crude this compound.[5]

-

Step 3: Purification. The crude product is washed with a 95% sodium hydroxide solution and then purified by fractional distillation to obtain this compound with a purity of over 98.5%.[5]

Caption: Synthesis of this compound from 2,6-Lutidine.

Method 2: Wittig Reaction of 6-Methyl-2-pyridinecarboxaldehyde

The Wittig reaction provides a versatile laboratory-scale synthesis of alkenes from aldehydes or ketones.[2]

-

Step 1: Ylide Preparation. In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add a strong base such as n-butyllithium (1.05 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the bright yellow to orange colored ylide (methylenetriphenylphosphorane) indicates the completion of this step.

-

Step 2: Wittig Reaction. In a separate flask, dissolve 6-methyl-2-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF under an inert atmosphere. Cool the prepared ylide solution to 0 °C and slowly add the aldehyde solution via a syringe or dropping funnel. Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Step 3: Work-up and Purification. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound. Triphenylphosphine oxide is a major byproduct of this reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. US6727365B1 - Process for the preparation of vinylpyridine from picoline over modified zeolites - Google Patents [patents.google.com]

- 4. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102863375A - Method for synthesizing and preparing 2-vinyl pyridine - Google Patents [patents.google.com]

6-Methyl-2-vinylpyridine: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties, Synthesis, and Potential Applications of 6-Methyl-2-vinylpyridine for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, a pyridine derivative with significant potential in polymer chemistry and drug discovery. This document outlines its fundamental chemical properties, provides a detailed experimental protocol for its synthesis, and explores its promising application as a covalent inhibitor in targeted cancer therapy.

Core Chemical and Physical Data

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 1122-70-9[1] |

| Molecular Formula | C₈H₉N |

| Molecular Weight | 119.16 g/mol |

| Synonyms | 2-Ethenyl-6-methylpyridine, 2-Methyl-6-vinylpyridine |

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of 2,6-dimethylpyridine (2,6-lutidine) with formaldehyde over a modified zeolite catalyst.[2] This process facilitates the vinylation of one of the methyl groups.

Experimental Protocol: Vapor-Phase Catalytic Synthesis

This protocol is based on the general procedure described for the synthesis of 2-methyl-6-vinylpyridine and 2,6-divinylpyridine from 2,6-dimethylpyridine and formaldehyde.[2]

Materials:

-

2,6-Dimethylpyridine (2,6-Lutidine)

-

Formaldehyde (37% solution in water)

-

Cs-ZSM-5 catalyst (SiO₂/Al₂O₃ molar ratio of 30, Cs loading of 3 wt%)

-

Pyrex reactor (20 mm inner diameter, 30-40 cm length)

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

The Cs-ZSM-5 catalyst is packed into the Pyrex reactor.

-

The catalytic zone of the reactor is heated to 300°C under a flow of nitrogen gas.

-

A mixture of 2,6-dimethylpyridine and formaldehyde, with a molar ratio of 4:1, is prepared.

-

The reactant mixture is fed from the top of the reactor at a controlled weight hourly space velocity (WHSV) of 0.5 h⁻¹.

-

The reaction is allowed to proceed for a designated period (e.g., 6 hours).

-

The liquid products are collected at the reactor outlet and analyzed by gas chromatography to determine the conversion of 2,6-dimethylpyridine and the selectivity for this compound.

Expected Outcome:

After a 6-hour reaction time, a conversion of 37.1% for 2,6-dimethylpyridine can be expected, with a selectivity of 74.8% for 2-methyl-6-vinylpyridine in the liquid product.[2]

Caption: Experimental workflow for the synthesis of this compound.

Application in Drug Development: Covalent EGFR Inhibition

Recent advancements in the design of targeted covalent inhibitors have highlighted the potential of the vinylpyridine moiety as a "warhead" for reacting with specific cysteine residues in protein targets.[3] One of the most significant applications of this approach is in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][4]

While research has not specifically focused on this compound, studies on analogous vinylpyridine-containing quinazoline derivatives have demonstrated potent and selective covalent inhibition of EGFR by targeting Cysteine 797 (Cys797) in the ATP-binding site.[3] The vinyl group acts as a Michael acceptor, forming a covalent bond with the thiol group of the cysteine residue, leading to irreversible inhibition of the kinase.

The table below summarizes the structure-activity relationship of a series of vinylpyridine-based EGFR inhibitors, demonstrating how modifications to the vinyl group can tune the reactivity and potency.

| Compound | R¹ | R² | EGFR IC₅₀ (nM) | Cellular IC₅₀ (nM) | Glutathione t₁/₂ (min) |

| 6 | H | H | 1.8 | 13 | 22 |

| 7 | H | CH₃ | 1.1 | 114 | >1000 |

| 12 | H | CH₂N(CH₃)₂ | 0.4 | 44 | 404 |

Data adapted from a study on vinylpyridine as a tunable covalent warhead targeting C797 in EGFR.[3]

This data suggests that the electronic and steric properties of substituents on the vinyl group of a vinylpyridine scaffold can significantly modulate its reactivity and biological activity. The methyl group in this compound could similarly influence its potential as a covalent inhibitor.

EGFR Signaling Pathway and Covalent Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Covalent inhibitors that irreversibly block EGFR signaling can offer a durable therapeutic effect.

Caption: Simplified EGFR signaling pathway and the site of covalent inhibition.

The vinylpyridine moiety can act as a Michael acceptor, enabling a nucleophilic attack from the thiol group of a cysteine residue. In the context of EGFR inhibition, this would involve Cys797.

Caption: The Michael addition reaction between EGFR and a vinylpyridine inhibitor.

References

6-Methyl-2-vinylpyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, formula, and key properties of 6-Methyl-2-vinylpyridine. It includes a summary of its physicochemical properties, a detailed experimental protocol for its synthesis, and visualizations of its chemical structure and a representative synthesis workflow.

Chemical Structure and Formula

This compound, also known as 2-methyl-6-vinylpyridine, is a heterocyclic aromatic compound. Its structure consists of a pyridine ring substituted with a methyl group at the 6-position and a vinyl group at the 2-position.

Molecular Formula: C₈H₉N

CAS Number: 1122-70-9

Synonyms: 2-Methyl-6-vinylpyridine, 6-Methyl-2-ethenylpyridine

The structural formula of this compound is depicted in the diagram below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the available quantitative data for this compound and the closely related compound 2-vinylpyridine is presented in the table below for comparative purposes. It is important to note that specific experimental data for this compound is limited in the public domain, and some values are extrapolated or based on data for similar compounds.

| Property | This compound | 2-Vinylpyridine |

| Molecular Weight | 119.16 g/mol | 105.14 g/mol [1] |

| Boiling Point | Not available | 159.5 °C[1] |

| Melting Point | Not available | -50 °C[1] |

| Density | Not available | 0.9985 g/cm³ at 20 °C[1] |

| Refractive Index | Not available | n20/D 1.549[1] |

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound from 2,6-dimethylpyridine and formaldehyde. This method is based on a catalytic conversion process.

Materials:

-

2,6-Dimethylpyridine (Lutidine)

-

Formaldehyde (37 wt. % solution in water)

-

Cesium-modified ZSM-5 catalyst (Cs-ZSM-5)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for reaction, distillation, and purification

-

Analytical equipment for product characterization (e.g., GC-MS, NMR)

Procedure:

-

Catalyst Preparation: A cesium-modified ZSM-5 (Cs-ZSM-5) catalyst is typically used for this reaction. The catalyst is packed into a fixed-bed reactor.

-

Reaction Setup: The reactor is heated to the desired reaction temperature, typically around 300-400°C.

-

Reactant Feed: A mixture of 2,6-dimethylpyridine and formaldehyde is fed into the reactor over the catalyst bed. The molar ratio of the reactants and the flow rate are critical parameters to control the reaction selectivity. A continuous flow of an inert gas is maintained throughout the reaction.

-

Reaction: The reactants undergo a catalytic conversion over the Cs-ZSM-5 catalyst, leading to the formation of this compound and other byproducts.

-

Product Collection: The reaction products are cooled and collected in a condensation trap.

-

Purification: The collected liquid product is then subjected to a purification process, typically fractional distillation under reduced pressure, to isolate the this compound from unreacted starting materials and byproducts.

-

Analysis: The purity and identity of the final product are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Reactivity of the Methyl Group in Alkylpyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylpyridines, particularly the methyl-substituted isomers known as picolines, are fundamental heterocyclic building blocks in the synthesis of a vast array of commercially significant compounds, including pharmaceuticals, agrochemicals, and advanced materials. The utility of these molecules is intrinsically linked to the reactivity of the methyl group, which is significantly influenced by its position on the pyridine ring. This technical guide provides a comprehensive exploration of the core chemical transformations involving the methyl group of alkylpyridines, detailing the underlying principles of reactivity, experimental methodologies, and quantitative data to support synthetic planning and optimization.

The electron-withdrawing nature of the pyridine ring acidifies the protons of the methyl group, rendering them susceptible to a variety of chemical reactions. This effect is most pronounced when the methyl group is situated at the 2- or 4-position (α- and γ-picolines), where the nitrogen atom can directly stabilize the resulting carbanion through resonance.[1] In contrast, the methyl group at the 3-position (β-picoline) exhibits significantly lower reactivity due to the lack of this direct resonance stabilization. This guide will delve into the key reactions that exploit this unique reactivity: condensation, oxidation, deprotonation (metallation), and halogenation.

Factors Influencing Reactivity

The reactivity of the methyl group in alkylpyridines is primarily governed by the following factors:

-

Position of the Methyl Group: The acidity of the methyl protons is paramount to its reactivity. The pKa values of the methyl protons in picolines clearly illustrate the enhanced acidity at the 2- and 4-positions compared to the 3-position. This is due to the direct resonance stabilization of the carbanion formed upon deprotonation by the electron-withdrawing nitrogen atom in the pyridine ring.[1]

-

Electronic Effects of the Pyridine Ring: The electronegative nitrogen atom exerts a strong electron-withdrawing inductive effect, which increases the acidity of the protons on the adjacent methyl groups. This effect is most pronounced at the α-position (2-picoline).

-

Reaction Conditions: The choice of base, solvent, temperature, and catalyst is critical in controlling the outcome and selectivity of reactions involving the methyl group. For instance, strong, non-nucleophilic bases are required for complete deprotonation, while specific catalysts are employed to achieve selective oxidation or halogenation.

Quantitative Acidity Data

The acidity of the methyl protons is a key quantitative measure of their reactivity. The pKa values of the conjugate acids of the picoline isomers provide insight into the basicity of the pyridine nitrogen, while the pKa values of the methyl protons themselves indicate their propensity for deprotonation.

| Compound | pKa of Conjugate Acid (in H₂O) | pKa of Methyl Protons (in DMSO) |

| 2-Methylpyridine (α-picoline) | 5.94[2] | ~34 |

| 3-Methylpyridine (β-picoline) | 5.63[3] | ~41 |

| 4-Methylpyridine (γ-picoline) | 5.98[3] | ~36 |

Core Reactions of the Methyl Group

The enhanced reactivity of the methyl group in 2- and 4-alkylpyridines allows for a variety of useful chemical transformations.

Condensation Reactions

The acidic nature of the methyl protons in 2- and 4-picolines enables them to participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. These reactions typically proceed via an aldol-type mechanism, initiated by the deprotonation of the methyl group to form a nucleophilic carbanion.

A commercially significant example is the synthesis of 2-vinylpyridine from the condensation of 2-picoline with formaldehyde.[2] This reaction is a key step in the production of specialty polymers. Similarly, 4-methylpyridine reacts with benzaldehyde in the presence of a base to form 1-phenyl-2-(pyridin-4-yl)ethene.[4][5]

Reaction Mechanism: Condensation of 4-Methylpyridine with Benzaldehyde

Caption: Mechanism of the base-catalyzed condensation of 4-methylpyridine with benzaldehyde.

Experimental Protocol: Synthesis of 2-Vinylpyridine

This protocol is based on the industrial synthesis of 2-vinylpyridine from 2-picoline and formaldehyde.

Materials:

-

2-Picoline

-

Formaldehyde (36% aqueous solution)

-

Sodium hydroxide (50% and 95% solutions)

-

High-pressure reactor

-

Dehydration kettle

-

Washing kettle

-

Rectifying still

Procedure:

-

Charge the high-pressure reactor with 2-picoline and 36% formaldehyde solution in a 1:0.03 weight ratio.

-

Stir the mixture and heat to 160 °C, maintaining a pressure of 0.5 MPa for 1 hour to form 2-hydroxyethylpyridine.

-

Transfer the 2-hydroxyethylpyridine solution to a dehydration kettle containing a 50% sodium hydroxide solution.

-

Maintain the temperature at 90 °C and react for 5 hours to yield crude 2-vinylpyridine.

-

Transfer the crude product to a washing kettle and wash with a 95% sodium hydroxide solution for 5 hours.

-

Separate the washed crude 2-vinylpyridine and transfer it to a rectifying still.

-

Perform fractional distillation at 90 °C for 4 hours to obtain pure 2-vinylpyridine (content >98.5%).[6]

Oxidation Reactions

The methyl group of alkylpyridines can be oxidized to a carboxylic acid, a transformation of significant industrial importance for the production of pyridinecarboxylic acids such as picolinic acid, nicotinic acid (Vitamin B3), and isonicotinic acid.[1] Common oxidizing agents include potassium permanganate (KMnO₄), nitric acid, and various catalytic systems.[1][7]

Reaction Mechanism: Oxidation of 2-Methylpyridine to Picolinic Acid

The oxidation with potassium permanganate is believed to proceed through a radical mechanism involving the abstraction of a hydrogen atom from the methyl group.

Caption: Simplified mechanism for the oxidation of 2-methylpyridine to picolinic acid.

Experimental Protocol: Oxidation of 2-Picoline to Picolinic Acid

This laboratory-scale protocol utilizes potassium permanganate as the oxidizing agent.

Materials:

-

2-Picoline

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Three-necked flask

-

Reflux condenser

-

Stirrer

Procedure:

-

In a three-necked flask equipped with a stirrer and reflux condenser, prepare a solution of sodium hydroxide in water.

-

Add 2-picoline to the flask and heat the mixture to reflux.

-

Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours.

-

After the addition is complete, continue to reflux for an additional period to ensure complete reaction.

-

Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

-

Wash the precipitate with hot water and combine the filtrates.

-

Concentrate the filtrate by evaporation.

-

Acidify the concentrated solution with hydrochloric acid to a pH of 2.5 to precipitate the picolinic acid.

-

Cool the mixture and collect the precipitated picolinic acid by filtration.

-

Recrystallize the crude product from ethanol to obtain pure picolinic acid.

Quantitative Data: Oxidation of Picolines

| Substrate | Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

| 2-Picoline | KMnO₄ | Aqueous NaOH, reflux | Picolinic Acid | 89.6 | |

| 2-Picoline | V-Ti oxide catalyst | 230 °C, gas phase | Picolinic Acid | 19-22 (selectivity) | [8] |

| 3-Picoline | Co(II)/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br] | 170-210 °C, O₂ pressure | Nicotinic Acid | 53.3-77.4 (selectivity) | [9] |

| 4-Picoline | Co(II)/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br] | 190 °C, O₂ pressure | Isonicotinic Acid | 55.5 (selectivity) | [9] |

Deprotonation (Metallation) Reactions

The acidic protons of the methyl groups in 2- and 4-picolines can be removed by strong bases, such as organolithium reagents (e.g., n-butyllithium), to generate highly reactive picolyllithium species.[1][2] These carbanions are potent nucleophiles that readily react with a wide range of electrophiles, enabling the introduction of various functional groups at the methyl position.

Reaction Workflow: Deprotonation and Electrophilic Quench

Caption: General workflow for the deprotonation of 4-picoline and subsequent reaction with an electrophile.

Experimental Protocol: Deprotonation of 4-Picoline and Reaction with an Electrophile

This protocol provides a general procedure for the metallation of 4-picoline and subsequent reaction with an electrophile. Caution: n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere by trained personnel.

Materials:

-

4-Picoline (distilled from CaH₂)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (in hexanes)

-

Electrophile (e.g., alkyl halide, aldehyde, ketone)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask and line or glovebox

Procedure:

-

Set up a flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere (argon or nitrogen).

-

Add anhydrous THF to the flask via syringe.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add 4-picoline to the cold THF.

-

Add n-butyllithium dropwise to the stirred solution, maintaining the temperature at -78 °C. The solution will typically turn a deep red or orange color, indicating the formation of the picolyllithium.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

-

Slowly add a solution of the electrophile in anhydrous THF to the picolyllithium solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Halogenation Reactions

The methyl group of alkylpyridines can undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) or elemental chlorine or bromine under UV irradiation.[1] This reaction proceeds via a radical chain mechanism and can lead to mono-, di-, and tri-halogenated products. The regioselectivity of halogenation can be influenced by the position of the methyl group and the reaction conditions. For instance, in unsymmetrical dimethylpyridines, bromination tends to occur on the methyl group furthest from the nitrogen atom.[4]

Reaction Mechanism: Free-Radical Bromination of 2-Methylpyridine

The mechanism is analogous to the free-radical halogenation of alkanes and involves initiation, propagation, and termination steps.

Caption: Mechanism of the free-radical bromination of the methyl group of 2-methylpyridine.

Experimental Protocol: Free-Radical Bromination of 2-Picoline

This is a generalized procedure based on the principles of free-radical halogenation using N-bromosuccinimide (NBS).

Materials:

-

2-Picoline

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or benzene (Caution: Carcinogenic)

-

Radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)

-

Reflux condenser

-

UV lamp (optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-picoline in an appropriate solvent (e.g., CCl₄).

-

Add NBS and a catalytic amount of a radical initiator (AIBN).

-

Heat the mixture to reflux. The reaction can be initiated or accelerated by irradiation with a UV lamp.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain the brominated product(s).

Quantitative Data: Halogenation of Picolines

| Substrate | Halogenating Agent | Conditions | Product(s) | Yield (%) | Reference |

| 2-Picoline | NBS, AIBN | CCl₄, reflux | 2-(Bromomethyl)pyridine, 2-(Dibromomethyl)pyridine | Mixture | [4] |

| 4-Picoline | NBS, AIBN | CCl₄, reflux | 4-(Tribromomethyl)pyridine | - | [4] |

| 2-Picoline | Cl₂ | 2,6-Lutidine, CCl₄ | 2-(Chloromethyl)pyridine | 65 |

Conclusion

The methyl group in alkylpyridines, particularly at the 2- and 4-positions, serves as a versatile functional handle for a wide array of chemical transformations. The enhanced reactivity, a direct consequence of the electronic properties of the pyridine ring, has been extensively exploited in organic synthesis. This guide has provided an in-depth overview of the primary reactions—condensation, oxidation, deprotonation, and halogenation—complete with mechanistic insights, detailed experimental protocols, and quantitative data. A thorough understanding of these reactions is crucial for researchers, scientists, and drug development professionals in designing and executing efficient synthetic routes to novel and valuable pyridine-containing molecules. The continued development of more selective and sustainable methods for the functionalization of the methyl group in alkylpyridines remains an active and important area of chemical research.

References

- 1. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 4. daneshyari.com [daneshyari.com]

- 5. reddit.com [reddit.com]

- 6. nbinno.com [nbinno.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

- 9. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Solubility and Physical Properties of 2-Methyl-5-Vinylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and solubility properties of 2-methyl-5-vinylpyridine (CAS No. 140-76-1), a pyridine derivative of significant interest in polymer chemistry and as an intermediate in the synthesis of various specialty chemicals. This document consolidates key quantitative data, outlines detailed experimental protocols for property determination, and presents logical workflows to aid in laboratory applications.

Physical Description

2-Methyl-5-vinylpyridine is a clear to faintly opalescent liquid under standard conditions. It possesses a characteristic pyridine-like odor and can be prone to polymerization, particularly when exposed to light or heat. For this reason, it is often stored refrigerated and may contain a polymerization inhibitor, such as 4-tert-butylcatechol.

Physical Properties

The physical characteristics of 2-methyl-5-vinylpyridine are critical for its handling, application, and process design. The following table summarizes its key physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉N | [1] |

| Molecular Weight | 119.16 g/mol | [1] |

| Boiling Point | 181 °C | [2] |

| Melting/Freezing Point | -14.3 °C | [1][2] |

| Density | 0.978 - 0.982 g/cm³ at 20 °C | [2] |

| Vapor Pressure | 1.18 mmHg at 25 °C | [1][2] |

| Flash Point | 73.9 °C (Open cup) | [2] |

| Refractive Index | 1.5400 - 1.5454 at 20 °C | [1] |

| pKa (of conjugate acid) | 5.67 | [1][2] |

Solubility Profile

While specific quantitative solubility data for 2-methyl-5-vinylpyridine is not extensively published, its solubility characteristics can be inferred from its chemical structure and the known properties of similar compounds like 2-vinylpyridine.

-

Water: The analogous compound 2-vinylpyridine is described as slightly soluble in water.[3] One source notes that 2-methyl-5-vinylpyridine has "no rapid reaction with water," which suggests limited miscibility.[2] Due to the basic nitrogen atom in the pyridine ring (pKa of the conjugate acid is 5.67), its aqueous solubility is expected to increase significantly in acidic conditions (pH < 5) due to the formation of the protonated, more polar pyridinium salt.[1][4]

-

Organic Solvents: Based on its predominantly organic structure and the properties of related vinylpyridines, 2-methyl-5-vinylpyridine is expected to be readily soluble or miscible with a wide range of organic solvents.[3][5] The homopolymer of 2-vinylpyridine is soluble in solvents such as methanol, ethanol, acetone, chloroform, DMF, THF, and toluene.[5][6] This strongly suggests that the monomer will also be soluble in these solvents. It is likely to have lower solubility in non-polar aliphatic hydrocarbons like hexanes.

A qualitative summary is provided in the table below.

| Solvent Type | Predicted Solubility | Rationale |

| Water (Neutral pH) | Slight to Low | Predominantly non-polar structure with a single polar functional group. |

| Aqueous Acid (pH < 5) | Soluble | Protonation of the basic pyridine nitrogen forms a soluble salt.[1][4] |

| Aqueous Base (pH > 7) | Low | The molecule remains in its neutral, less polar form. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Soluble/Miscible | Favorable interactions with the pyridine nitrogen.[5][6] |

| Polar Aprotic Solvents (e.g., Acetone, THF, DMF) | Soluble/Miscible | Good solvent for similar compounds and their polymers.[5][6] |

| Non-Polar Aromatic Solvents (e.g., Toluene) | Soluble/Miscible | "Like dissolves like" principle; similar aromatic character.[6] |

| Non-Polar Aliphatic Solvents (e.g., Hexanes) | Low to Insoluble | Significant polarity mismatch between the pyridine ring and the aliphatic solvent.[6] |

Experimental Protocols

The following sections detail generalized methodologies for determining the key physical and solubility properties of 2-methyl-5-vinylpyridine.

Protocol for Determining Qualitative Solubility

Objective: To determine the solubility of 2-methyl-5-vinylpyridine in various aqueous and organic solvents.

Materials:

-

2-Methyl-5-vinylpyridine

-

Small test tubes (13x100 mm)

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Solvents: Deionized water, 5% HCl (aq), 5% NaOH (aq), Ethanol, Acetone, Toluene, Hexane.

Procedure:

-

Add approximately 0.1 mL of 2-methyl-5-vinylpyridine to a clean, dry test tube.

-

Add the selected solvent dropwise (starting with ~0.5 mL) while shaking or vortexing the test tube.

-

Continue adding the solvent in portions up to a total volume of 3 mL.

-

After each addition, vigorously mix the contents for at least 30 seconds.

-

Observe the mixture against a well-lit background.

-

Record the substance as "soluble" if a single, clear liquid phase is formed.

-

Record as "partially soluble" if the substance dissolves to some extent but a second phase or cloudiness remains.

-

Record as "insoluble" if the substance does not dissolve and two distinct phases are clearly visible.

-

Repeat the procedure for each solvent.

Protocol for Determining Boiling Point (Thiele Tube Method)

Objective: To determine the boiling point of 2-methyl-5-vinylpyridine using a micro-scale method.

Materials:

-

Thiele tube

-

High-boiling mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., ignition tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or micro-burner

-

Safety stand and clamp

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side-arm.

-

Add 0.5-1 mL of 2-methyl-5-vinylpyridine into the small test tube.

-

Place the capillary tube into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in the Thiele tube, ensuring the oil level is above the sample but below the top of the test tube.

-

Gently heat the side-arm of the Thiele tube with a small flame. The oil will circulate, ensuring even heating.

-

As the temperature rises, a stream of bubbles will begin to emerge from the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. Record this temperature.

Protocol for Determining Density

Objective: To determine the density of 2-methyl-5-vinylpyridine.

Materials:

-

Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL) or a graduated cylinder and an analytical balance.

-

Analytical balance (readable to ±0.001 g)

-

Thermometer

-

Constant temperature water bath

Procedure (using a pycnometer for higher accuracy):

-

Clean and thoroughly dry the pycnometer.

-

Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

-

Fill the pycnometer with 2-methyl-5-vinylpyridine, ensuring no air bubbles are trapped. Place the stopper, allowing excess liquid to be expelled through the capillary.

-

Thermostat the filled pycnometer in a water bath at a specific temperature (e.g., 20.0 °C) for 15-20 minutes.

-

Carefully wipe dry the outside of the pycnometer.

-

Weigh the filled pycnometer and record its mass (m₂).

-

The mass of the liquid is m_liquid = m₂ - m₁.

-

The density (ρ) is calculated using the formula: ρ = m_liquid / V, where V is the calibrated volume of the pycnometer.

Visualizations

The following diagrams illustrate key experimental and logical workflows related to the properties of 2-methyl-5-vinylpyridine.

Caption: Experimental Workflow for Qualitative Solubility Testing.

Caption: Factors Influencing Key Physical Properties of Liquids.

References

- 1. 2-Methyl-5-vinylpyridine | C8H9N | CID 8817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 6. polymersource.ca [polymersource.ca]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Vinylpyridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for vinylpyridine isomers: 2-vinylpyridine, 3-vinylpyridine, and 4-vinylpyridine. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize these compounds in their work. The information presented includes tabulated spectral data, detailed experimental protocols for data acquisition, and visualizations of molecular structures and experimental workflows.

Introduction to Vinylpyridines

Vinylpyridines are a class of organic compounds consisting of a pyridine ring substituted with a vinyl group. The position of the vinyl group on the pyridine ring gives rise to three isomers: 2-vinylpyridine, 3-vinylpyridine, and 4-vinylpyridine. These compounds are important building blocks in polymer chemistry and are utilized in the synthesis of various pharmaceuticals and specialty chemicals. Accurate interpretation of their NMR spectra is crucial for structure verification, purity assessment, and reaction monitoring.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for the three isomers of vinylpyridine, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

2-Vinylpyridine

| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.59 | dd | 4.8, 0.9 |

| H-4 | ~7.65 | td | 7.7, 1.8 |

| H-3 | ~7.23 | d | 7.8 |

| H-5 | ~7.13 | ddd | 7.5, 4.8, 1.1 |

| H-α | ~6.82 | dd | 17.5, 10.8 |

| H-β (trans) | ~6.21 | dd | 17.5, 1.5 |

| H-β (cis) | ~5.48 | dd | 10.8, 1.5 |

| Carbon (¹³C) | Chemical Shift (δ, ppm) |

| C-2 | ~155.5 |

| C-6 | ~149.5 |

| C-4 | ~136.4 |

| C-α | ~135.9 |

| C-5 | ~123.0 |

| C-3 | ~121.5 |

| C-β | ~118.9 |

3-Vinylpyridine

| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.65 | d | 2.0 |

| H-6 | ~8.48 | dd | 4.8, 1.6 |

| H-4 | ~7.75 | dt | 7.9, 2.0 |

| H-5 | ~7.28 | dd | 7.9, 4.8 |

| H-α | ~6.70 | dd | 17.6, 10.9 |

| H-β (trans) | ~5.85 | d | 17.6 |

| H-β (cis) | ~5.40 | d | 10.9 |

| Carbon (¹³C) | Chemical Shift (δ, ppm) |

| C-6 | ~150.2 |

| C-2 | ~148.1 |

| C-4 | ~134.5 |

| C-α | ~133.8 |

| C-3 | ~132.7 |

| C-5 | ~123.4 |

| C-β | ~116.2 |

4-Vinylpyridine

| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | ~8.55 | dd | 4.5, 1.6 |

| H-3, H-5 | ~7.25 | dd | 4.5, 1.6 |

| H-α | ~6.68 | dd | 17.6, 10.9 |

| H-β (trans) | ~5.90 | d | 17.6 |

| H-β (cis) | ~5.45 | d | 10.9 |

| Carbon (¹³C) | Chemical Shift (δ, ppm) |

| C-2, C-6 | ~150.1 |

| C-4 | ~144.8 |

| C-α | ~134.5 |

| C-3, C-5 | ~120.7 |

| C-β | ~118.0 |

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of vinylpyridine samples.

3.1. Sample Preparation

-

Sample Purity: Ensure the vinylpyridine sample is of high purity to avoid interference from impurity signals. If necessary, purify the sample by distillation or chromatography.

-

Solvent: Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃, 99.8 atom % D). The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.

-

Concentration:

-

For ¹H NMR, prepare a solution with a concentration of 5-25 mg of the vinylpyridine isomer in 0.5-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a more concentrated solution of 20-100 mg in 0.5-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Ensure the tube is free from any paramagnetic impurities.

-

Filtration: Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter which can degrade spectral resolution.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure optimal sensitivity and pulse performance.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, resulting in sharp and symmetrical peaks.

3.3. ¹H NMR Acquisition Parameters

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 10-15 ppm, centered around 5-6 ppm.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of the protons.

-

Number of Scans (ns): 8 to 16 scans are usually sufficient for a sample of adequate concentration.

3.4. ¹³C NMR Acquisition Parameters

-

Pulse Program: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): 2-10 seconds. Longer delays may be necessary for quaternary carbons.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

3.5. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and then perform a Fourier transform.

-

Phasing: Manually or automatically phase correct the resulting spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative ratios of protons. For both ¹H and ¹³C spectra, pick the peaks to determine their precise chemical shifts.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structures with atom numbering for NMR signal assignment and a typical workflow for an NMR experiment.

Caption: Structures of Vinylpyridine Isomers with Atom Numbering.

Caption: General Workflow for an NMR Experiment.

infrared spectroscopy of 2-vinylpyridine derivatives

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Vinylpyridine Derivatives

Introduction

2-Vinylpyridine (2VP) is a versatile organic compound consisting of a pyridine ring substituted with a vinyl group. Its ability to undergo polymerization makes it a crucial monomer for the synthesis of functional polymers, most notably poly(2-vinylpyridine) (P2VP).[1] These polymers and their derivatives are extensively used in various fields, including the development of block copolymers, materials for area-selective deposition, and as coatings and adhesives in applications like tire-cord binding.[2][3]

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, stands out as a powerful and non-destructive analytical technique for the characterization of 2-vinylpyridine derivatives. It provides detailed information about the molecular structure, chemical bonding, and functional groups present in a sample. By analyzing the absorption of infrared radiation at specific frequencies, researchers can confirm the polymerization of the vinyl group, identify the characteristic vibrations of the pyridine ring, and monitor changes resulting from derivatization, such as quaternization or complexation with metal salts.[4][5] This guide provides a comprehensive overview of the key spectral features of 2-vinylpyridine derivatives, detailed experimental protocols, and the logical workflows involved in their analysis.

Core Vibrational Modes of Poly(2-vinylpyridine)

The infrared spectrum of poly(2-vinylpyridine) is characterized by several distinct absorption bands that correspond to the vibrational modes of its constituent parts: the polymer backbone and the pendant pyridine rings.

-

High Wavenumber Region (4000-2500 cm⁻¹): This region is dominated by C-H stretching vibrations. For P2VP, multiple weak bands are typically observed between 3100 cm⁻¹ and 3000 cm⁻¹, which are characteristic of aromatic C-H stretching from the pyridine ring.[6] The asymmetric and symmetric stretching vibrations of the aliphatic C-H bonds in the polymer backbone appear in the 2952-2850 cm⁻¹ range.[7] A specific peak around 3005 cm⁻¹ can be attributed to the =C-H symmetric stretching vibration.[7][8]

-

Fingerprint Region (1700-650 cm⁻¹): This region contains a wealth of structural information from various stretching and bending vibrations.

-

Pyridine Ring Stretching (C=C and C=N): The stretching vibrations of the C=C and C=N bonds within the pyridine ring are highly characteristic and appear as strong absorptions in the 1600-1400 cm⁻¹ range.[6] For P2VP, distinct peaks are observed at approximately 1589 cm⁻¹ and 1568 cm⁻¹ (C=N stretching) and at 1471 cm⁻¹ and 1433 cm⁻¹ (C=C stretching).[7]

-

C-H Bending Vibrations: In-plane C-H bending (scissoring and rocking) of the pyridine ring gives rise to bands in the 1300-1000 cm⁻¹ region.[6] A notable in-plane C-H bending absorption for P2VP is found around 1068 cm⁻¹.[7] Out-of-plane C-H bending vibrations are also characteristic, with a significant band for P2VP appearing at approximately 746 cm⁻¹.[7]

-

Data Presentation: Characteristic FTIR Bands of Poly(2-vinylpyridine)

The following table summarizes the principal infrared absorption bands for poly(2-vinylpyridine) as identified in the literature. These values are crucial for confirming the identity and purity of P2VP samples.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Source |

| 3005 | =C-H Symmetric Stretching | [7][8] |

| 2850–2952 | Aliphatic C–H Stretching (Backbone) | [7] |

| 1589, 1568 | C=N Stretching (Pyridine Ring) | [7] |

| 1471, 1433 | C=C Stretching (Pyridine Ring) | [7] |

| ~1068 | In-Plane C–H Bending (Pyridine Ring) | [7] |

| 746 | Out-of-Plane C–H Bending (Pyridine Ring) | [7] |

Note: Peak positions can vary slightly depending on the physical state of the sample (e.g., film, solution), solvent used, and instrument calibration.

Studying Derivatives and Interactions

FTIR is particularly useful for studying chemical modifications to the P2VP structure.

-

Quaternization: When the nitrogen atom on the pyridine ring is quaternized (e.g., by reacting with an alkyl halide), the vibrational frequencies of the ring are altered. This is often observed as a distinct shift of the C=N stretching band to a higher wavenumber, for instance, from ~1598 cm⁻¹ to ~1637 cm⁻¹.[5]

-

Complexation: The interaction of P2VP with other molecules, such as iodine or metal salts, can be monitored by observing shifts in the pyridine ring's vibrational bands. For example, the formation of a P2VP-Iodine complex introduces a new peak around 1550 cm⁻¹, indicating the incorporation of the iodide ion and its interaction with the pyridine molecule.[9]

Experimental Protocols

A generalized methodology for obtaining a high-quality FTIR spectrum of a 2-vinylpyridine derivative is outlined below.

1. Instrumentation

-

A standard Fourier Transform Infrared (FTIR) spectrometer is used, such as a Perkin Elmer Spectrum 65 or equivalent.[7]

-

The spectrometer is typically equipped with a deuterated triglycine sulfate (DTGS) detector.

-

For solid samples, an Attenuated Total Reflectance (ATR) accessory is highly convenient and requires minimal sample preparation.[10]

2. Sample Preparation The method of sample preparation depends on the physical form of the 2-vinylpyridine derivative.

-

Solid Films: Thin films can be prepared by dissolving the polymer in a suitable solvent (e.g., THF, chloroform, methanol) and spin-coating the solution onto an IR-transparent substrate like a silicon wafer.[2][11] The solvent is then evaporated, leaving a uniform polymer film.

-

Powders (ATR): If using an ATR accessory, a small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide) and firm pressure is applied to ensure good contact.

-

Powders (KBr Pellet): A small amount of the sample (~1-2 mg) is finely ground with ~100-200 mg of dry potassium bromide (KBr). The mixture is then pressed under high pressure in a die to form a transparent pellet.

-

Solutions: The polymer can be dissolved in an appropriate IR-transparent solvent. The solution is then placed in a liquid transmission cell. The choice of solvent is critical to avoid interfering absorption bands.

3. Data Acquisition

-

A background spectrum of the empty sample compartment (or the pure ATR crystal/KBr pellet/solvent) is collected first. This is essential to subtract the spectral contributions from the atmosphere (CO₂, H₂O), the KBr matrix, or the solvent.

-

The sample is then placed in the beam path, and the sample spectrum is recorded.

-

Spectra are typically collected over a wavenumber range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

4. Data Analysis

-

The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

-

The resulting spectrum is analyzed to identify the positions (in cm⁻¹) and relative intensities of the absorption bands.

-

These bands are then assigned to specific molecular vibrations by comparing the observed frequencies with established correlation tables and literature data for 2-vinylpyridine and its derivatives.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for FTIR analysis and the relationship between the molecular structure of P2VP and its characteristic infrared absorptions.

Caption: Experimental workflow for FTIR analysis of 2-vinylpyridine derivatives.

Caption: Key molecular components of P2VP and their IR active regions.

Conclusion

Infrared spectroscopy is an indispensable tool for researchers, scientists, and professionals in drug development working with 2-vinylpyridine and its derivatives. It offers a rapid and reliable method for confirming successful polymerization, elucidating molecular structure, and probing intermolecular interactions. The characteristic vibrational frequencies of the pyridine ring and the polymer backbone provide a distinct spectral signature that is sensitive to chemical changes, making FTIR an essential technique for quality control, reaction monitoring, and the structural characterization of novel polymer-based materials.

References

- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. scispace.com [scispace.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. elixirpublishers.com [elixirpublishers.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. polymersource.ca [polymersource.ca]

An In-depth Technical Guide to the Historical Synthesis of 2-Vinylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core historical methods for the synthesis of 2-vinylpyridine, a pivotal monomer in the production of polymers and a valuable intermediate in the pharmaceutical and chemical industries. This document details the primary synthetic routes, providing quantitative data, step-by-step experimental protocols, and visual representations of the chemical pathways and operational workflows.

Synthesis from 2-Picoline and Formaldehyde

The reaction of 2-picoline with formaldehyde stands as the most historically significant and commercially practiced method for producing 2-vinylpyridine. This approach has evolved into two main strategies: a traditional two-step process involving the formation and subsequent dehydration of an intermediate, and a more streamlined one-step process.

Two-Step Synthesis via 2-(2-Hydroxyethyl)pyridine Intermediate

This classical method first involves the condensation of 2-picoline and formaldehyde to produce 2-(2-hydroxyethyl)pyridine, which is then dehydrated to yield 2-vinylpyridine.

Reaction Pathway:

A Comprehensive Technical Guide to the Polymerization of Vinylpyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the polymerization of vinylpyridine (VP), a versatile monomer with significant applications in catalysis, drug delivery, and materials science. The pyridine functionality allows for the synthesis of polymers with unique properties, including pH-responsiveness and the ability to coordinate with metal ions. This guide delves into the core methodologies for vinylpyridine polymerization, including anionic, conventional radical, and controlled radical polymerization techniques, offering detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to aid researchers in their synthetic endeavors.

Anionic Polymerization of Vinylpyridine

Anionic polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[1][2] This "living" polymerization method is particularly effective for producing block copolymers.[3]

Mechanism of Anionic Polymerization

The anionic polymerization of vinylpyridine typically proceeds via the following steps:

-

Initiation: A nucleophilic initiator, such as an organolithium compound (e.g., sec-butyllithium), adds to the vinyl group of the monomer, creating a carbanionic active center.[4]

-

Propagation: The carbanion at the end of the growing polymer chain attacks another monomer molecule, extending the polymer chain. This process repeats, leading to the formation of a long polymer chain.[4]

-

Termination: In a living polymerization, there is no inherent termination step. The polymerization is typically terminated by the intentional addition of a quenching agent, such as methanol.[5][6]

Experimental Protocol for Living Anionic Polymerization of 2-Vinylpyridine[5][6]

Materials:

-

2-Vinylpyridine (2VP), freshly distilled from CaH₂.

-

Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

-

sec-Butyllithium (s-BuLi) in cyclohexane.

-

Diphenylethylene.

-

Methanol, degassed.

-

Argon or Nitrogen gas (high purity).

-

Schlenk line and glassware.

Procedure:

-

Initiator Preparation: An adduct of sec-butyllithium and diphenylethylene is prepared in THF at -78 °C under an inert atmosphere.

-

Polymerization:

-

A calculated amount of purified 2-vinylpyridine is added to a Schlenk flask containing THF at -78 °C under an inert atmosphere.

-

The initiator solution is then added dropwise to the monomer solution with vigorous stirring. The reaction mixture typically develops a characteristic color.

-

The polymerization is allowed to proceed at -78 °C for a specified time to achieve the desired molecular weight.

-

-

Termination: The polymerization is terminated by the addition of degassed methanol.

-

Purification: The polymer is isolated by precipitation in a non-solvent such as hexanes or ether and dried under vacuum.

Quantitative Data for Anionic Polymerization of Vinylpyridine

| Monomer | Initiator | Solvent | Temp. (°C) | M_n ( g/mol ) | PDI (M_w/M_n) | Reference |

| 2-Vinylpyridine | s-BuLi/DPE | THF | -78 | 277,000 | 1.09 | [5] |

| 2-Vinylpyridine | s-BuLi/DPE-LiCl | THF | -78 | 64,696 | 1.19 | [6] |

| 4-Vinylpyridine | Anionic | - | - | 3,000 - 500,000 | < 1.15 | [7] |

| 2-(4-Vinylphenyl)pyridine | DPM-K | THF | -78 | up to 21,100 | < 1.1 | [8] |

Controlled Radical Polymerization of Vinylpyridine

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer a robust alternative to anionic polymerization for synthesizing well-defined polymers under less stringent conditions.[9]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP method that utilizes a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active propagating radicals and dormant species.[10]

Materials:

-

2,5-Divinylpyridine (2,5-DVP), purified.

-

Ethyl α-bromoisobutyrate (EBiB), initiator.

-

Copper(I) bromide (CuBr), catalyst.

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand.

-

Anisole, anhydrous.

-

Argon gas.

-

Schlenk flask and accessories.

Procedure:

-

Reaction Setup: To a Schlenk flask under an argon atmosphere, add CuBr (14.3 mg, 0.1 mmol) and anhydrous anisole (5 mL).

-

Add deoxygenated PMDETA (21 µL, 0.1 mmol) to the flask and stir until a green solution forms.

-

Add the purified 2,5-DVP (1.31 g, 10 mmol) via syringe.

-

Polymerization: Initiate the polymerization by adding EBiB (14.7 µL, 0.1 mmol).

-

Immerse the flask in a preheated oil bath at 80 °C and stir for the desired time (e.g., 8 hours).

-

Termination and Purification:

-

Terminate the polymerization by cooling the flask and exposing the mixture to air.

-

Dilute the mixture with THF and pass it through a neutral alumina column to remove the copper catalyst.

-

Precipitate the polymer in a suitable non-solvent and dry under vacuum.

-

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile CRP technique that employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization.[11]

The RAFT process involves a series of reversible addition-fragmentation steps that control the growth of the polymer chains.

Materials:

-

4-Vinylpyridine (4VP), purified.

-

S-1-Dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate (DDMAT), RAFT agent.

-

2,2'-Azobis(isobutyronitrile) (AIBN), initiator.

-

Ethanol.

-

Nitrogen gas.

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve DDMAT (0.462 g, 1.27 mmol), AIBN (0.052 g, 0.32 mmol), and 4VP (4.0 g, 0.038 mol) in 10 mL of ethanol.

-

Seal the flask and purge the solution with nitrogen for at least 30 minutes at 0 °C to remove oxygen.

-

Polymerization: Immerse the flask in a preheated oil bath at 70 °C for 24 hours.

-

Termination: Quench the polymerization by rapid cooling in an ice-water bath.

-

Purification: The polymer can be purified by precipitation in a suitable non-solvent.

Quantitative Data for Controlled Radical Polymerization of Vinylpyridine

| Monomer | Polymerization Method | M_n ( g/mol ) | PDI (M_w/M_n) | Reference |

| 2-Vinylpyridine | RAFT | 7,900 | 1.10 - 1.25 | [9] |

| 4-Vinylpyridine | RAFT | 8,500 | 1.10 - 1.25 | [9] |

| 4-Vinylpyridine | RAFT | 22,000 | 1.06 - 1.30 | [12] |

| 4-Vinylpyridine | RAFT | 12,300 | 1.26 | [13] |

| 2-Vinylpyridine (in 4-arm star block copolymer) | ATRP | 58,000 - 82,000 | < 1.5 | [14] |

Conventional Radical Polymerization of Vinylpyridine

Conventional free radical polymerization is a widely used and robust method for polymer synthesis, although it offers less control over molecular weight and architecture compared to living/controlled techniques.

Experimental Protocol for Solution Polymerization of 2-Vinylpyridine and 4-Vinylpyridine[15]

Materials:

-

2-Vinylpyridine (2-VP) or 4-Vinylpyridine (4-VP).

-

Isopropyl alcohol (IPA).

-

Benzoyl peroxide (BPO), initiator.

-

Round-bottom flask with magnetic or mechanical stirrer.

Procedure:

-

Reaction Setup: Dissolve the monomer (30 g) in IPA (70 g) in a 250 mL round-bottom flask.

-

Add the initiator (BPO). A typical initiator:monomer weight ratio is 4%.

-

Polymerization:

-

For 2-VP, heat the solution to 55 °C.

-

For 4-VP, heat the solution to 65 °C.

-

Stir the reaction mixture for 24 hours.

-

-

Purification: The resulting polymer can be isolated and purified by precipitation.

Quantitative Data for Conventional Radical Polymerization of Vinylpyridine

| Monomer | Initiator | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Reference |

| 2-Vinylpyridine | BPO | IPA | 55 | 24 | ~80 | [15][16] |

| 4-Vinylpyridine | BPO | IPA | 65 | 24 | ~90 | [15][16] |

Copolymerization of Vinylpyridine

Vinylpyridine monomers can be copolymerized with a variety of other monomers, such as styrene and methyl methacrylate, to produce copolymers with tailored properties.

Copolymerization of 4-Vinylpyridine with Methyl Methacrylate[17]

Copolymerizations of methyl methacrylate (MMA) with 4-vinylpyridine (4VP) have been performed in 1,4-dioxane at 30°C using a Ni(II)-Benzoinoxime complex as a free radical initiator. The monomer reactivity ratios were determined to be r_MMA = 0.559 and r_4VP = 1.264, suggesting a random copolymerization.[17]

Characterization of Poly(vinylpyridine)